![molecular formula C14H20N4O2S B4115432 N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide](/img/structure/B4115432.png)
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide
Overview
Description
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been shown to inhibit the growth of bacteria and fungi by interfering with their cell membrane synthesis. In cancer cells, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, leading to its potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been found to have antioxidant properties, which may contribute to its potential as a neuroprotective agent. In addition, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is its ease of synthesis, which makes it readily available for laboratory experiments. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been found to have good solubility in various solvents, making it suitable for use in different experimental conditions. However, one limitation of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is its low stability under acidic conditions, which may affect its performance in some experiments.
Future Directions
There are several potential future directions for the research on N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been investigated for its potential as a neuroprotective agent, and further studies are needed to explore its efficacy in treating neurodegenerative diseases. In addition, the development of new derivatives of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is a chemical compound that has shown promising results in various scientific research studies. Its ease of synthesis, low toxicity profile, and diverse pharmacological activities make it a promising candidate for further research. Although the exact mechanism of action of N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide is not fully understood, its potential as an antibacterial, antifungal, anticancer, and neuroprotective agent makes it a valuable compound for scientific research.
Scientific Research Applications
N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has shown promising results in various scientific research studies. It has been investigated for its potential as an antibacterial, antifungal, and anticancer agent. N-(4-nitrophenyl)-4-propyl-1-piperazinecarbothioamide has also been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
N-(4-nitrophenyl)-4-propylpiperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-7-16-8-10-17(11-9-16)14(21)15-12-3-5-13(6-4-12)18(19)20/h3-6H,2,7-11H2,1H3,(H,15,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHFHNVWLWSBGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-4-propylpiperazine-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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